Methyl octahydro-1H-isoindole-4-carboxylate is a chemical compound classified as an isoindole derivative. Isoindoles are heterocyclic compounds characterized by a fused ring system that includes nitrogen atoms. The molecular formula of methyl octahydro-1H-isoindole-4-carboxylate is with a molecular weight of approximately 183.25 g/mol. Its structure features a methyl ester functional group attached to the isoindole framework, which contributes to its unique chemical properties and potential applications in various fields, including organic chemistry and medicinal research .
The specific products formed from these reactions depend on the reagents and conditions used.
Research indicates that methyl octahydro-1H-isoindole-4-carboxylate may exhibit biological activity through its interaction with various molecular targets in biological systems. These interactions could modulate enzyme activity or influence metabolic pathways, making it a candidate for further studies in pharmacology and biochemistry. Its potential applications include investigations into enzyme interactions and metabolic processes.
The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves cyclization reactions of suitable precursors. One common method includes:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Methyl octahydro-1H-isoindole-4-carboxylate serves various roles in scientific research and industrial applications:
Interaction studies involving methyl octahydro-1H-isoindole-4-carboxylate focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action within biological systems, providing insights into how it may influence various biochemical pathways and cellular functions.
Several compounds share structural similarities with methyl octahydro-1H-isoindole-4-carboxylate:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl isoindole-1-carboxylate | C10H9NO2 | Contains an isoindole structure without the saturated ring system |
| Octahydroisoindole derivatives | C10H15N | Variants with different substitutions on the isoindole core |
| Isoindoline compounds | C8H9N | Lacks the carboxylate functional group but shares the isoindole framework |
Methyl octahydro-1H-isoindole-4-carboxylate is distinguished by its specific stereochemistry and the presence of a methyl ester group, which may confer unique chemical reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable subject for further research in both synthetic chemistry and biological applications .
Cyclization reactions are pivotal for constructing the octahydroisoindole core. Recent advances highlight domino processes combining multiple transformations into a single operation. A notable example is the aza-Piancatelli rearrangement/intramolecular Diels–Alder (IMDA) cascade, which enables the stereoselective formation of 5–6–5 aza-tricyclic frameworks [1] [7]. This method begins with N-pentadienylanilines and 2-furylcarbinols, undergoing Brønsted acid-catalyzed aza-Piancatelli rearrangement to generate dienone intermediates. Subsequent IMDA cyclization under thermal or Lewis acid-catalyzed conditions (e.g., Yb(OTf)₃) yields hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole derivatives with six contiguous stereocenters [1] [6].
An alternative approach involves three-component reactions (3CR) utilizing cinnamic amines, maleimides, and maleic anhydride [5]. This sequence proceeds via N-acylation, intramolecular [4+2] cycloaddition, and Alder-ene reactions, producing benzo[f]isoindole-4-carboxylic acids with five adjacent chiral centers. While this method is highly stereoselective, it requires precise control of reaction kinetics and catalyst loading to avoid side products.
Comparative Analysis of Cyclization Methods
| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Aza-Piancatelli/IMDA [1] | N-Pentadienylanilines, 2-furylcarbinols | BBr₃, Yb(OTf)₃ | 70–85 | Six stereocenters, single diastereomer |
| 3CR [5] | Cinnamic amines, maleic anhydride | Thermal/Yb(OTf)₃ | 65–78 | Five stereocenters, modular scaffolds |
| Palladium-catalyzed [2] | Isocyanides, alkynyl imines | Pd(OAc)₂, Xantphos | 60–75 | Indole–isoindole hybrid frameworks |
Catalytic hydrogenation is critical for reducing unsaturated intermediates to the saturated octahydroisoindole framework. While palladium on carbon (Pd/C) is widely used for alkene and alkyne reduction , platinum on carbon (Pt/C) offers distinct advantages in selectivity and tolerance to heteroatoms. Industrial protocols often employ Pt/C under moderate hydrogen pressure (10–50 bar) and temperatures of 50–80°C. For example, hydrogenation of hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole derivatives using Pt/C in methanol achieves complete saturation of the oxa-bridge and olefinic bonds, yielding methyl octahydro-1H-isoindole-4-carboxylate with >95% conversion [6].
Key parameters for optimization include:
Hydrogenation Efficiency Under Varied Conditions
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Hexahydro-cyclopenta[cd]isoindole | Pt/C (5%) | 30 | 70 | 12 | 98 |
| Dienone intermediate | Pt/C (10%) | 50 | 80 | 8 | 99 |
Solvent choice profoundly impacts reaction efficiency, scalability, and downstream purification. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for cyclization steps due to their ability to stabilize charged intermediates and enhance reaction rates [5]. However, their high boiling points complicate removal during workup. In contrast, tetrahydrofuran (THF) and dichloromethane (DCM) offer lower toxicity and easier recycling, making them suitable for continuous flow processes .
Industrial-scale synthesis often employs mixed solvent systems to balance reactivity and practicality. For example, a 3:1 v/v mixture of THF and water facilitates the aza-Piancatelli rearrangement by solubilizing both organic substrates and aqueous acid catalysts [1]. Post-reaction, solvent recovery via distillation or membrane filtration reduces costs and environmental impact.
Solvent Performance in Key Reactions
| Reaction Step | Solvent | Boiling Point (°C) | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|---|
| Aza-Piancatelli rearrangement | THF/H₂O (3:1) | 66 | 1.2 × 10⁻³ | 82 |
| IMDA cyclization [1] | Toluene | 111 | 3.5 × 10⁻⁴ | 78 |
| Hydrogenation [6] | Methanol | 65 | 2.8 × 10⁻⁴ | 95 |
The hydrogenation and dehydrogenation behavior of methyl octahydro-1H-isoindole-4-carboxylate involves complex equilibrium processes that depend critically on catalyst selection, temperature conditions, and thermodynamic stability considerations. Research has demonstrated that isoindole derivatives exhibit fundamentally different hydrogenation pathways compared to their indole isomers, with the direction of equilibrium being governed by aromaticity considerations [3] [4].
Under palladium-catalyzed formate reduction conditions, the isoindoline system undergoes distinct hydrogenation processes that result in the formation of 4,5,6,7-tetrahydroisoindole derivatives. The mechanism initiates through direct oxidative insertion of palladium(0) into the aliphatic carbon-hydrogen bond at the methylene group, followed by β-hydride elimination [3] [5]. This process contrasts sharply with indoline derivatives, which undergo dehydrogenation to form indole under identical conditions due to the gain in aromaticity associated with the latter transformation.
Density functional theory calculations have revealed that the reduction of isoindoline derivatives is accompanied by a loss of aromaticity, making the hydrogenation process thermodynamically less favorable compared to dehydrogenation reactions that gain aromatic character [4] [5]. The resulting equilibrium position depends on the relative stability of the aromatic versus saturated systems, with isoindole being significantly less stable than indole, leading to further hydrogenation of the benzene moiety to form tetrahydroisoindole products.
Alternative transition metal catalysts provide different equilibrium outcomes for octahydroisoindole derivatives. Rhodium on charcoal catalysis facilitates bidirectional equilibrium processes, allowing both hydrogenation and dehydrogenation pathways depending on reaction conditions [6]. The use of rhodium complexes enables precise control over the extent of hydrogenation, with single stereoisomer formation observed in many cases due to hydrogenation occurring on the less hindered molecular face.
Platinum(111) surface studies have demonstrated that octahydroindole and related derivatives undergo dehydrogenation processes via indole intermediates at elevated temperatures between 270-450°C [7]. The mechanism involves initial deprotonation of the nitrogen-hydrogen bond above 270 K, followed by sequential dehydrogenation steps that ultimately lead to indolide species formation above 300 K.
The equilibrium position in hydrogenation/dehydrogenation reactions is governed by both thermodynamic stability and kinetic accessibility of different pathways. Table 1 summarizes key experimental findings from equilibrium studies, showing that reaction temperatures, catalyst selection, and substrate structure all influence the preferred equilibrium direction. The formation of more stable saturated systems often requires elevated temperatures to overcome kinetic barriers, while dehydrogenation processes benefit from the thermodynamic driving force of aromaticity gain.
The methyl ester functionality in methyl octahydro-1H-isoindole-4-carboxylate exhibits characteristic reactivity patterns toward various nucleophiles, following standard nucleophilic acyl substitution mechanisms. The reactivity is influenced by both the electronic properties of the ester carbonyl and the steric environment created by the adjacent octahydroisoindole framework [8] [9].
Ester hydrolysis represents the most fundamental nucleophilic substitution reaction for methyl octahydro-1H-isoindole-4-carboxylate. Under acid-catalyzed conditions, the mechanism follows the reverse of Fischer esterification, beginning with protonation of the ester carbonyl oxygen to activate the carbon center toward nucleophilic attack by water [10] [11]. The protonated carbonyl increases electrophilicity, facilitating water addition to form a tetrahedral intermediate, followed by elimination of methanol and deprotonation to yield the corresponding carboxylic acid.
Base-catalyzed hydrolysis, also known as saponification, provides a more efficient and irreversible pathway for ester cleavage [11] [12]. The mechanism involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methoxide ion. The resulting carboxylic acid is immediately deprotonated by the basic medium, forming a carboxylate salt that cannot undergo the reverse reaction, driving the equilibrium to completion.
Kinetic studies have established that base-catalyzed hydrolysis proceeds 10-100 times faster than acid-catalyzed hydrolysis for most ester substrates [13] [11]. The reaction follows pseudo-first-order kinetics when water is present in large excess, with the overall rate expression: Rate = kₕ[ester], where k₣ represents the observed pseudo-first-order rate constant.
The reaction of methyl octahydro-1H-isoindole-4-carboxylate with ammonia and amines follows nucleophilic acyl substitution pathways to form amide products [14] [9]. The mechanism begins with nucleophilic attack by the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methoxide ion, which is a better leaving group than the amine nitrogen due to lower basicity, produces the corresponding amide.
Primary amines react to form secondary amides, while secondary amines yield tertiary amides through this mechanism [9]. The reaction efficiency decreases with increasing steric hindrance around the amine nitrogen, and elevated temperatures (80-180°C) are typically required due to the poor leaving group ability of alkoxide ions compared to halides or other better leaving groups.
The aminolysis reaction is complicated by the competing equilibrium between tetrahedral intermediate formation and breakdown. Since alkoxy groups are poor leaving groups compared to amine conjugate bases, the reaction requires forcing conditions and often produces moderate yields unless driven by removal of the alcohol byproduct [9].
Transesterification of methyl octahydro-1H-isoindole-4-carboxylate with other alcohols in the presence of alkoxide bases follows standard addition-elimination mechanisms [15]. The reaction allows conversion to different ester derivatives while maintaining the ester functionality, providing access to various alkyl ester analogs for further synthetic applications.
Reduction of the ester group to the corresponding primary alcohol using lithium aluminum hydride represents a highly efficient transformation [16] [17]. The mechanism involves two sequential hydride additions: the first forms an aldehyde intermediate that is immediately reduced by excess reducing agent to form the primary alcohol product. The reaction proceeds rapidly at low temperatures (0-25°C) and provides excellent yields (85-98%) due to the strong reducing power of lithium aluminum hydride.
The octahydroisoindole ring system in methyl octahydro-1H-isoindole-4-carboxylate can undergo ring-opening reactions under both acidic and basic conditions, leading to acyclic products with retained or modified functional group patterns. These transformations provide access to functionalized aliphatic compounds and represent important synthetic methodologies for ring expansion or contraction processes [18] [19].
Under strong acidic conditions using mineral acids such as sulfuric acid or hydrochloric acid, the octahydroisoindole ring undergoes protonation at the nitrogen atom followed by regioselective carbon-nitrogen bond cleavage [20] [21]. The mechanism initiates with protonation of the basic nitrogen center, which possesses a pKₐ value typical of secondary aliphatic amines (approximately 10-11) [20]. The resulting ammonium ion becomes susceptible to nucleophilic attack by water or other nucleophiles.
The protonated nitrogen creates a good leaving group that facilitates carbon-nitrogen bond cleavage at the position α to the nitrogen center [18]. This regioselectivity results from the stabilization of the resulting carbocation intermediate by adjacent carbon atoms and the relief of ring strain upon opening. The ring-opening process typically proceeds with retention of stereochemistry at carbon centers not directly involved in the bond-breaking process.
Lewis acid-catalyzed ring opening using aluminum chloride or boron trifluoride provides alternative pathways that may involve coordination to the nitrogen lone pair followed by rearrangement processes [21]. These conditions can lead to carbocation intermediates that undergo Wagner-Meerwein rearrangements, potentially creating constitutional isomers of the expected ring-opened products.
Treatment with strong bases such as sodium hydroxide or potassium hydroxide can induce ring opening through direct nucleophilic attack on electrophilic carbon centers within the ring system [19] [22]. The mechanism differs fundamentally from acid-catalyzed processes since no initial protonation occurs. Instead, hydroxide ion attacks carbon atoms that possess partial positive charge due to inductive effects from the nitrogen atom.
The base-catalyzed ring opening typically proceeds with stereoretention at the carbon centers, as the mechanism involves direct substitution rather than carbocation intermediate formation [19]. The resulting products contain both amine and alcohol functionalities, creating amino alcohol derivatives that retain the original stereochemical relationships present in the cyclic precursor.
Reaction conditions for base-catalyzed ring opening generally require elevated temperatures (75-95°C) and extended reaction times to achieve complete conversion [22]. The yields are typically high (75-95%) due to the irreversible nature of the carbon-nitrogen bond cleavage under basic conditions.
Lithium aluminum hydride and related strong reducing agents can effect ring opening through reductive cleavage of carbon-nitrogen bonds [23]. The mechanism involves hydride delivery to electrophilic carbon centers adjacent to nitrogen, followed by elimination of amine functionality. This process is particularly effective for saturated heterocycles where ring strain provides additional driving force for the ring-opening transformation.
The reductive ring opening typically provides excellent yields (85-98%) and proceeds with high stereoselectivity due to the directed nature of hydride delivery [23]. The reaction conditions are mild (0-25°C) compared to other ring-opening methods, making this approach attractive for substrates containing acid- or base-sensitive functional groups.
Alternative reductive methods using lithium metal in the presence of aromatic catalysts such as naphthalene provide single-electron transfer pathways for ring opening [23]. These conditions generate organolithium intermediates that can be trapped with various electrophiles to create functionalized acyclic products with high regiocontrol and stereoselectivity.